Cas no 871322-88-2 (3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

3-Methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine-derived carboxamide compound with potential applications in medicinal chemistry and organic synthesis. Its structure features a fused benzodioxine ring system, which contributes to its stability and reactivity profile. The phenyl carboxamide moiety enhances its versatility as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules. The methyl substitution at the 3-position may influence steric and electronic properties, optimizing binding interactions in target systems. This compound is valued for its synthetic utility, serving as a scaffold for further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and drug discovery efforts.
3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide structure
871322-88-2 structure
商品名:3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS番号:871322-88-2
MF:C16H15NO3
メガワット:269.295204401016
CID:5361754

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • 3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
    • HMS1603L19
    • 2-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
    • STL019377
    • Z54645755
    • インチ: 1S/C16H15NO3/c1-11-15(16(18)17-12-7-3-2-4-8-12)20-14-10-6-5-9-13(14)19-11/h2-11,15H,1H3,(H,17,18)
    • InChIKey: JDTVWPKUSSVTKG-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC=CC=2OC(C(NC2C=CC=CC=2)=O)C1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 341
  • トポロジー分子極性表面積: 47.6
  • 疎水性パラメータ計算基準値(XlogP): 3

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3207-0002-2mg
3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
871322-88-2 90%+
2mg
$88.5 2023-07-05
Life Chemicals
F3207-0002-1mg
3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
871322-88-2 90%+
1mg
$81.0 2023-07-05
Life Chemicals
F3207-0002-4mg
3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
871322-88-2 90%+
4mg
$99.0 2023-07-05
Life Chemicals
F3207-0002-2μmol
3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
871322-88-2 90%+
2μl
$85.5 2023-07-05
Life Chemicals
F3207-0002-3mg
3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
871322-88-2 90%+
3mg
$94.5 2023-07-05

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 関連文献

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3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamideに関する追加情報

Introduction to 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 871322-88-2)

The compound 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, identified by the CAS number 871322-88-2, is a structurally intriguing molecule that has garnered attention in the field of medicinal chemistry due to its unique pharmacophoric features. This heterocyclic amide derivative belongs to the benzodioxine class, a scaffold that has been extensively explored for its potential biological activities. The presence of a methyl group at the 3-position and a phenyl substituent at the N-position of the dihydrobenzodioxine core introduces specific steric and electronic properties that modulate its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the structural determinants that influence the binding affinity and selectivity of this compound. The 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide scaffold exhibits a rigid bicyclic system, which is conducive to precise alignment with target proteins. The amide functionality at the 2-position serves as a key hydrogen bond acceptor, while the phenyl ring provides hydrophobic interactions that are critical for optimizing receptor binding. These features make it an attractive candidate for further derivatization and optimization in drug discovery programs.

In the context of modern drug development, the benzodioxine motif has been associated with various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The CAS No. 871322-88-2 compound represents a promising lead structure that could be further modified to enhance its therapeutic index. For instance, structural analogs with varying substituents on the aromatic ring or modifications to the amide moiety have been investigated to improve metabolic stability and bioavailability. Such modifications are often guided by high-throughput screening data and virtual screening approaches, which allow for rapid identification of compounds with enhanced activity profiles.

One of the most compelling aspects of this compound is its potential as a tool for exploring novel therapeutic pathways. The benzodioxine scaffold is known to interact with a variety of biological targets, including enzymes and receptors involved in signal transduction pathways. For example, derivatives of this class have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, some analogs have demonstrated interactions with neurotransmitter receptors, suggesting applications in central nervous system disorders. The 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide structure provides a foundation for designing molecules that can modulate these pathways with high specificity.

The synthesis of this compound involves multi-step organic transformations that highlight the synthetic versatility of benzodioxine derivatives. Key steps typically include cyclization reactions to form the dihydrobenzodioxine core, followed by functionalization at the 3-position and N-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for advancing candidates into clinical development. For instance, catalytic hydrogenation techniques and transition-metal-catalyzed cross-coupling reactions have been employed to introduce desired substituents with high regioselectivity and yield.

From a computational perspective, molecular dynamics simulations have been instrumental in elucidating the conformational dynamics of 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in solution and upon binding to biological targets. These studies reveal insights into how the compound adopts specific conformations that facilitate interactions with receptors or enzymes. Additionally, quantum mechanical calculations have been used to predict electronic properties such as charge distribution and hydrogen bond strengths, which are critical for understanding binding mechanisms. Such computational approaches complement experimental data obtained from X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The pharmacokinetic profile of this compound is another area of active investigation. Metabolic stability studies have been conducted to assess how quickly it is metabolized in vivo and identify potential liabilities related to clearance rates or formation of active or toxic metabolites. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed to quantify parent compound levels and metabolites over time after administration. These studies provide critical data for optimizing dosing regimens and predicting systemic exposure.

In preclinical studies, CAS No. 871322-88-2 has been evaluated for its efficacy in animal models relevant to human diseases. Initial findings suggest that it may possess therapeutic potential in conditions such as inflammation-induced pain or neurodegenerative disorders. However, further research is needed to fully characterize its mechanism of action and assess its safety profile before human trials can be initiated. Collaborative efforts between academic researchers and industry scientists are essential for translating preclinical discoveries into clinical applications.

The future direction of research on this compound will likely involve structure-based drug design strategies combined with innovative synthetic chemistry techniques. By leveraging knowledge from existing literature and employing cutting-edge technologies such as artificial intelligence-driven drug discovery platforms, 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide could be transformed into a lead molecule with improved pharmacological properties suitable for treating complex diseases.

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